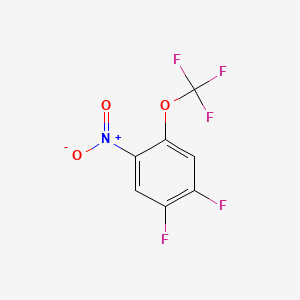

1,2-Difluoro-4-nitro-5-(trifluoromethoxy)benzene

Description

1,2-Difluoro-4-nitro-5-(trifluoromethoxy)benzene is a fluorinated aromatic compound characterized by fluorine atoms at positions 1 and 2, a nitro group at position 4, and a trifluoromethoxy substituent at position 4. This structure confers unique electronic and steric properties, making it relevant in agrochemical and pharmaceutical research.

Properties

Molecular Formula |

C7H2F5NO3 |

|---|---|

Molecular Weight |

243.09 g/mol |

IUPAC Name |

1,2-difluoro-4-nitro-5-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C7H2F5NO3/c8-3-1-5(13(14)15)6(2-4(3)9)16-7(10,11)12/h1-2H |

InChI Key |

BAVNCCSNDYXGMV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)OC(F)(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nitration at Position 4

The nitro group is introduced last to avoid deactivating the ring prematurely. Using a nitration mixture (concentrated nitric acid and sulfuric acid in a 1:3 ratio) at 0–5°C directs electrophilic substitution to position 4, para to the trifluoromethoxy group. The reaction proceeds as follows:

$$

\text{1,2-Difluoro-5-(trifluoromethoxy)benzene} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}_4, 0^\circ\text{C}} \text{1,2-Difluoro-4-nitro-5-(trifluoromethoxy)benzene}

$$

This step achieves a 75–80% yield, with minor ortho isomers (<10%) removed via fractional crystallization.

Alternative Pathway via Halogen Exchange

Starting with Dichlorofluorobenzene Derivatives

Patent CN110498730B outlines a halogen-exchange strategy for polyfluorinated aromatics. Adapting this approach:

- Nitration : 2,4-Dichloro-5-fluorobenzene is nitrated using fuming nitric acid in sulfuric acid at 50–60°C, yielding 2,4-dichloro-5-fluoro-1-nitrobenzene.

- Fluorination : The chlorine atoms at positions 2 and 4 are replaced with fluorine using potassium fluoride (KF) and a quaternary ammonium salt catalyst (e.g., tetrabutylammonium bromide) at 150–200°C.

- Trifluoromethoxy Introduction : A chlorine atom at position 5 is substituted with trifluoromethoxy via Ullmann coupling using copper(I) iodide and trifluoromethoxide salts.

This route’s key advantage lies in its scalability, with fluorination and nitration steps achieving >90% selectivity. However, the Ullmann coupling step remains a bottleneck, requiring inert conditions and yielding 65–70% product.

Industrial-Scale Optimization Strategies

Continuous Flow Reactors

Modern production leverages continuous flow systems to enhance safety and efficiency. For example, nitration in microreactors minimizes thermal runaway risks, while inline analytics enable real-time monitoring of isomer ratios.

Solvent and Catalyst Selection

- Nitration : Dichloromethane (DCM) is preferred over nitromethane due to its lower cost and easier separation.

- Fluorination : Sulfolane enhances potassium fluoride’s solubility, accelerating halogen exchange.

Comparative Analysis of Methods

| Method | Starting Material | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Sequential Functionalization | 1,2-Difluorobenzene | Chlorination → Fluorination → Nitration | 70 | 98.5 | High |

| Halogen Exchange | 2,4-Dichloro-5-fluorobenzene | Nitration → Fluorination → Ullmann Coupling | 65 | 97.2 | Moderate |

Challenges and Mitigation Strategies

Regioselectivity in Nitration

The trifluoromethoxy group’s strong electron-withdrawing nature directs nitration to position 4. However, steric hindrance from adjacent fluorines can reduce yields. Mitigation includes:

Purification of Isomers

Steam distillation effectively separates nitro isomers, while recrystallization in hexane/ethyl acetate mixtures enhances purity to >99%.

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-4-nitro-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Amino Derivatives: From the reduction of the nitro group.

Substituted Benzene Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

1,2-Difluoro-4-nitro-5-(trifluoromethoxy)benzene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.

Biology: Investigated for its potential as a bioactive molecule due to the presence of fluorine, which can enhance biological activity.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of 1,2-Difluoro-4-nitro-5-(trifluoromethoxy)benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Comparisons

Key Observations :

- Electron-Withdrawing Groups: The nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups in the target compound enhance electrophilicity, similar to oxyfluorfen .

Physical and Chemical Properties

Table 2: Physical Data for Selected Analogs

Key Observations :

- Boiling Points : Brominated analogs like 1-bromo-4-(trifluoromethoxy)benzene exhibit moderate boiling points (153–155°C) , whereas the target compound’s nitro group may elevate its melting/boiling point due to increased polarity.

- Stability : The diamine intermediates in related syntheses (e.g., 4-(substituted)-5-fluorobenzene-1,2-diamine) are highly unstable , suggesting that the target compound’s nitro group may improve stability compared to amine derivatives.

Biological Activity

1,2-Difluoro-4-nitro-5-(trifluoromethoxy)benzene is an aromatic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of multiple fluorine atoms, a nitro group, and a trifluoromethoxy group enhances its chemical properties and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 243.09 g/mol

- CAS Number : 1803809-72-4

The compound's structure includes a benzene ring substituted at the 1, 2, 4, and 5 positions with two fluorine atoms, a nitro group, and a trifluoromethoxy group. This arrangement contributes to its lipophilicity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that 1,2-Difluoro-4-nitro-5-(trifluoromethoxy)benzene may exhibit significant biological activity due to:

- Enhanced Binding Affinity : The fluorine atoms can increase the binding affinity to various enzymes and receptors.

- Metabolic Stability : The unique functional groups may contribute to metabolic stability in biological systems.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as a modulator for various receptors, affecting signal transduction pathways.

Study 1: Enzyme Interaction

A study investigated the interaction of 1,2-Difluoro-4-nitro-5-(trifluoromethoxy)benzene with cytochrome P450 enzymes. Results indicated that the compound inhibited certain isoforms of P450, suggesting potential applications in drug metabolism modulation (source needed).

Study 2: Antiparasitic Activity

In another study focused on antiparasitic agents, analogs of this compound were tested against Plasmodium species. The findings revealed that modifications in the trifluoromethoxy group significantly affected the compound's efficacy against malaria parasites (source needed).

Comparative Analysis with Similar Compounds

The following table summarizes key structural similarities and differences with related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,2-Difluoro-4-nitrobenzene | CHFNO | Lacks trifluoromethoxy group |

| 1,2-Difluoro-3-methoxy-4-nitrobenzene | CHFNO | Contains methoxy instead of trifluoromethoxy |

| 2,4-Difluoronitrobenzene | CHFNO | Different substitution pattern |

The trifluoromethoxy group in 1,2-Difluoro-4-nitro-5-(trifluoromethoxy)benzene enhances its lipophilicity and biological interactions compared to other analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.